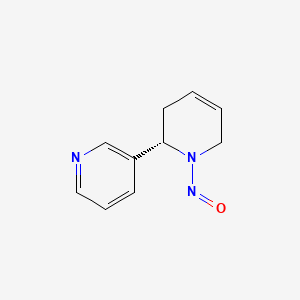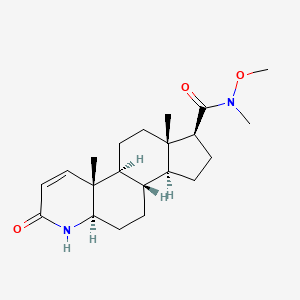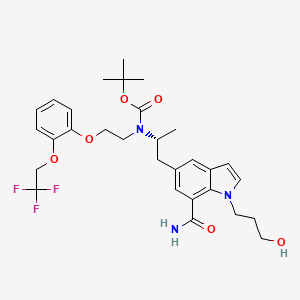
Indoleacetic Acid-13C6
Vue d'ensemble
Description
Indoleacetic Acid-13C6, also known as Indole-3-acetic acid-13C6, is a stable isotope-labeled compound of Indole-3-acetic acid. Indole-3-acetic acid is the most common naturally occurring plant hormone of the auxin class. It plays a crucial role in regulating various aspects of plant growth and development, including cell elongation, cell division, and differentiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Indoleacetic Acid-13C6 typically involves the incorporation of carbon-13 isotopes into the indole-3-acetic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors such as carbon-13 labeled tryptophan. The reaction conditions often involve standard organic synthesis techniques, including the use of solvents like ethanol and reaction catalysts .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Indoleacetic Acid-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce compounds such as indole-3-carboxylic acid.
Reduction: Reduction reactions can convert this compound to indole-3-ethanol.
Substitution: Substitution reactions can introduce different functional groups into the indole ring, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include indole-3-carboxylic acid, indole-3-ethanol, and various substituted indole derivatives .
Applications De Recherche Scientifique
Indoleacetic Acid-13C6 has a wide range of scientific research applications, including:
Mécanisme D'action
Indoleacetic Acid-13C6 exerts its effects by mimicking the natural plant hormone indole-3-acetic acid. It binds to specific receptors in plant cells, triggering a cascade of molecular events that regulate gene expression and cellular processes. The primary molecular targets include the TIR1/AFB family of receptors, which mediate the degradation of Aux/IAA proteins, leading to the activation of auxin-responsive genes .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: The non-labeled version of Indoleacetic Acid-13C6, widely studied for its role as a plant hormone.
Indole-3-butyric acid: Another auxin with similar functions but different chemical properties and applications.
Naphthaleneacetic acid: A synthetic auxin used in agriculture for its plant growth-regulating properties.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool for researchers studying the biosynthesis, metabolism, and function of indole-3-acetic acid in various biological systems .
Propriétés
Numéro CAS |
100849-36-3 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
181.141 |
Nom IUPAC |
2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1 |
Clé InChI |
SEOVTRFCIGRIMH-MROVPUMUSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
Synonymes |
1H-Indole-3-acetic-13C6 Acid; (1H-Indol-3-yl)acetic-13C6 Acid; 3-(Carboxymethyl)-1H-indole-13C6; 3-(Carboxymethyl)indole-13C6; 3-IAA-13C6; 3-Indolylmethylcarboxylic-13C6 Acid; Bioenraiz-13C6; GAP-13C6; Heteroauxin-13C6; IAA-13C6; Noclosan-13C6; Rhizo |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

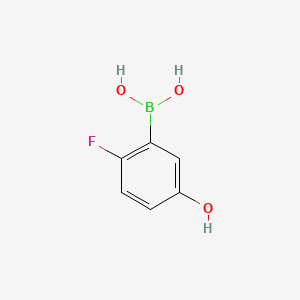

![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
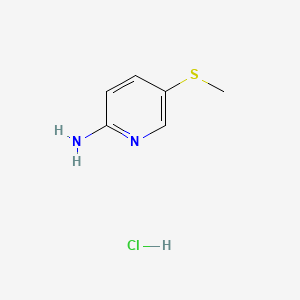
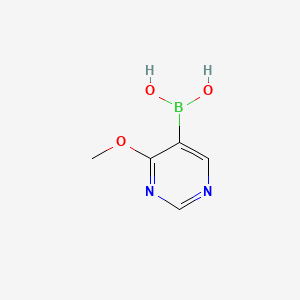
![1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt](/img/structure/B566115.png)
